4-Propyl-4-heptanol
Overview
Description
4-Propyl-4-heptanol is a chemical compound with the molecular formula C10H22O . It has an average mass of 158.281 Da and a monoisotopic mass of 158.167068 Da .
Molecular Structure Analysis
The molecular structure of 4-Propyl-4-heptanol consists of a chain of carbon atoms with hydrogen atoms attached, along with a hydroxyl (OH) group . The exact structure can be represented as a 2D or 3D model .Physical And Chemical Properties Analysis
4-Propyl-4-heptanol has a molecular weight of 158.2811 . More detailed physical and chemical properties such as boiling point, melting point, etc., were not found in the available resources.Scientific Research Applications
High-Pressure Impact on Alcohol Behavior
- Study of Alcohols Under High Pressures: Research on 4-methyl-3-heptanol, a close relative of 4-Propyl-4-heptanol, shows significant changes in its Debye process under high pressure, offering insights into the behavior of alcohols like 4-Propyl-4-heptanol in extreme conditions (Pawlus et al., 2013).
Influence on Sensory Properties
- Impact on Sensory Characteristics: The stereochemistry of alcohols like 4-mercapto-2-heptanol, structurally similar to 4-Propyl-4-heptanol, affects sensory properties, indicating a potential avenue for research into the sensory applications of 4-Propyl-4-heptanol (Nörenberg et al., 2013).
Synthesis and Antimicrobial Properties
- Synthesis and Antimicrobial Potential: Studies involving the synthesis of N’-(Alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives showcase the potential antimicrobial applications of compounds related to 4-Propyl-4-heptanol (Bello et al., 2017).
Solubility in Surfactant Solutions
- Solubility Characteristics: Research on the solubility of heptanols in surfactant solutions like sodium dodecyl sulfate provides insight into the physicochemical properties of 4-Propyl-4-heptanol, relevant for various scientific applications (Blokhus et al., 1986).
Computational Studies and Dielectric Properties
- Dielectric Studies of Alcohol Mixtures: Computational studies on the dielectric properties of alcohol mixtures, including heptanol, suggest potential electronic and material science applications for 4-Propyl-4-heptanol (Madhurima & Zoramchhana, 2008).
Biodegradation and Environmental Impact
- Biodegradation Studies: Investigations into the biodegradation of compounds like 4(3',5'-dimethyl 3'-heptyl)-phenol nonylphenol isomer, which shares structural similarities with 4-Propyl-4-heptanol, offer insights into the environmental impact and degradation pathways of such compounds (Corvini et al., 2004).
Safety And Hazards
properties
IUPAC Name |
4-propylheptan-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-4-7-10(11,8-5-2)9-6-3/h11H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTPBRMACCDJPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(CCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176396 | |
Record name | 4-Propyl-4-heptanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propyl-4-heptanol | |
CAS RN |
2198-72-3 | |
Record name | 4-Propyl-4-heptanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Heptanol, 4-propyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71569 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Propyl-4-heptanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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